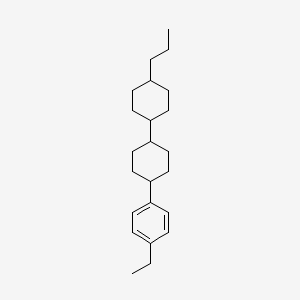

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

Description

Historical Context and Development

The synthesis of this compound emerged from advancements in liquid crystal (LC) chemistry during the late 20th century. Early LC research focused on biphenyl and terphenyl derivatives, but the discovery of bicyclohexyl-based compounds in the 1980s introduced improved thermal stability and mesophase behavior. This compound was first cataloged in PubChem in 2007 (CID: 18605131), with subsequent studies highlighting its role in the CCH series of mesogens, which exhibit isotropic, nematic, and smectic phases. Its development parallels the industrial demand for high-performance LC materials in display technologies, where bicyclohexyl cores reduce rotational viscosity while maintaining molecular alignment.

Significance in Liquid Crystal Research

This compound is pivotal for understanding structure-property relationships in calamitic (rod-shaped) LCs. Its rigid bicyclohexyl core and flexible alkyl chains enable stable mesophases over broad temperature ranges, as demonstrated by differential scanning calorimetry (DSC) studies. The compound’s ethylphenyl group enhances polarizability, critical for modulating refractive indices in electro-optical applications. Comparative analyses with fluorinated analogs (e.g., 5CF) reveal its lower toxicity and compatibility with biological membranes, expanding its utility beyond displays to biosensing.

Molecular Classification and Structural Taxonomy

Classified as a bicyclohexyl derivative, this compound belongs to the broader family of cycloaliphatic LCs. Its molecular formula, $$ \text{C}{23}\text{H}{36} $$, comprises two trans-configured cyclohexyl rings substituted with ethylphenyl and propyl groups. The structural taxonomy is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{23}\text{H}{36} $$ |

| Molecular Weight | 312.5 g/mol |

| Substituents | 4-Ethylphenyl, 4-propyl |

| Configuration | trans,trans |

| CAS Registry Number | 84656-76-8 |

The trans configuration ensures minimal steric hindrance, promoting parallel molecular alignment in mesophases.

Position within the Bicyclohexyl Derivative Family

Within the bicyclohexyl family, this compound occupies a niche between simpler analogs (e.g., bicyclohexyl, $$ \text{C}{12}\text{H}{22} $$) and complex fluorinated derivatives (e.g., trans,trans-4'-(3,4-difluorophenyl)-4-propyl-bicyclohexyl). Key differentiating features include:

- Substituent Effects : The ethylphenyl group increases electron density compared to alkyl or fluoro substituents, enhancing dielectric anisotropy.

- Phase Behavior : Unlike nonpolar bicyclohexyl, which exhibits only isotropic and crystalline states, this compound stabilizes smectic phases due to dipole-dipole interactions between ethylphenyl groups.

- Synthetic Versatility : It serves as a precursor for propenyl and vinyl derivatives used in polymer-stabilized LC systems.

Comparative studies with 4'-propyl-[1,1'-bicyclohexyl]-4-methanol (CAS: 82562-85-4) further highlight its role in functionalized LC intermediates.

Properties

IUPAC Name |

1-ethyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,19,21-23H,3-5,8-9,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEGGJHLXGCZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595101 | |

| Record name | 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84656-76-8 | |

| Record name | 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Steps

Preparation of trans-4-(trans-4-propylcyclohexyl)cyclohexylmethyltriphenylphosphonium halide:

- React trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide with triphenylphosphine in xylene solvent.

- Reflux for 14 hours under mechanical stirring.

- Cool to 25°C, filter, wash with petroleum ether, and dry.

- Yield: ~90.8%.

Wittig-type reaction with paraformaldehyde:

- Mix the phosphonium salt with paraformaldehyde and solvent (e.g., tetrahydrofuran).

- Under nitrogen atmosphere, cool below 10°C.

- Add potassium tert-butoxide dropwise to initiate the reaction.

- Stir at 0-10°C for 4 hours.

- Quench by pouring into water, extract with toluene.

- Wash organic phase with saturated sodium chloride solution.

- Remove solvent, reflux with petroleum ether, filter insolubles.

- Purify via silica gel column chromatography.

- Final distillation yields trans-4-substituted cyclohexylethylene with high purity (99.6% GC).

- Yield: ~89.2%.

Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide + triphenylphosphine, reflux in xylene, 14 h | 90.8 | Formation of phosphonium salt |

| 2 | Phosphonium salt + paraformaldehyde + KOtBu, THF, 0-10°C, 4 h | 89.2 | Wittig-type olefination |

This method offers high yield and purity, with mild reaction conditions and suitability for scale-up industrial production due to low pollution and no need for cyclohexane configuration conversion.

Preparation via Alpha-Bromination and Reduction of Cyclohexylethanone

An alternative synthetic route involves alpha-bromination of trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethanone followed by reduction to the corresponding ethylene derivative.

Synthetic Steps

-

- Starting from trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethanone.

- Use N-bromosuccinimide (or dibromohydantoin, bromine) as brominating agents.

- Catalyzed by p-toluenesulfonic acid or related sulfonic acids.

- Solvent: Alcohols such as methanol, ethanol, isopropanol, or n-propanol.

- Molar ratios: Catalyst 0.05–1 equiv, brominating agent 0.5–1.5 equiv.

- Temperature: 0–60°C.

- Reaction time: 1–6 hours.

-

- The alpha-bromo ketone intermediate is reduced to the corresponding alkene.

- Specific reducing agents and conditions vary but typically involve catalytic hydrogenation or metal hydride reagents.

Advantages and Disadvantages

- This method avoids the use of expensive phosphonium salts.

- However, it may require careful control of reaction conditions to minimize impurities.

- The use of environmentally hazardous reagents such as lead tetraacetate in some variants is a downside.

- The process is less atom-economical and may involve longer synthetic sequences compared to the Wittig-type route.

Additional Synthetic Considerations

- Diels-Alder and Friedel-Crafts Alkylation have been reported for related bicyclohexyl systems, particularly for introducing aromatic substituents like p-tolyl groups, but these are less directly applicable to the ethylphenyl substituent and propyl side chain of the target compound.

- Purification techniques typically involve silica gel chromatography and recrystallization from petroleum ether or similar solvents.

- Analytical data such as melting points around 52–63°C and GC purity above 99% are indicative of successful synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents & Conditions | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|---|

| Phosphonium Salt / Wittig Reaction | Formation of phosphonium salt; olefination | Triphenylphosphine, paraformaldehyde, KOtBu, THF, 0-10°C, N2 atmosphere | ~90 | 99.6% | High yield, industrially scalable, low pollution |

| Alpha-Bromination and Reduction | Alpha-bromination; reduction to alkene | NBS, sulfonic acid catalyst, alcohol solvent, 0-60°C, 1-6 h | Variable | Moderate | Longer route, potential impurities, environmental concerns |

Chemical Reactions Analysis

Types of Reactions: : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Applications in Liquid Crystals

1. Liquid Crystal Displays (LCDs)

One of the primary applications of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl is in the formulation of liquid crystal materials used in LCDs. The compound acts as a liquid crystal monomer (LCM), which is critical for developing display technologies. Its unique molecular structure allows for effective alignment and manipulation of liquid crystals, enhancing display performance and color reproduction .

2. Intermediate for Liquid Crystal Polymers

The compound serves as an intermediate in synthesizing various liquid crystal polymers (LCPs). These polymers are essential for creating advanced materials with tailored properties for specific applications, including flexible displays and high-performance optical devices .

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

Research indicates that this compound can be utilized in organic light-emitting diodes (OLEDs). Its properties contribute to the efficiency and stability of OLED devices, making it a promising candidate for next-generation display technologies .

2. Charge Transport Materials

The compound has been explored as a charge transport material in organic semiconductor devices. Its chemical structure facilitates efficient charge mobility, which is crucial for enhancing the performance of organic electronic components .

Biochemical Applications

1. Proteomics Research

In biochemical research, this compound has been identified as a valuable reagent for proteomics studies. It can be used to modify proteins or peptides, aiding in the analysis of protein interactions and functions .

2. Drug Delivery Systems

The compound's ability to penetrate biological membranes positions it as a potential candidate for drug delivery systems. Its chemical properties allow it to serve as a carrier for therapeutic agents, enhancing their bioavailability and efficacy .

Case Studies and Research Findings

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Liquid Crystals | LCD Manufacturing | Improved alignment and color reproduction in displays |

| Organic Electronics | OLEDs | Enhanced efficiency and stability in OLED devices |

| Biochemical Research | Proteomics | Effective modification of proteins for interaction studies |

| Drug Delivery Systems | Carrier for therapeutic agents | Increased bioavailability of drugs |

Mechanism of Action

The mechanism of action of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl involves its interaction with specific molecular targets, depending on its application. In liquid crystal technology, for example, its unique structure allows it to align in specific orientations under an electric field, thereby modulating light transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound 1 : (trans,trans)-4-Ethoxy-4′-propyl-1,1′-bicyclohexyl

- Structure : Ethoxy (-OCH₂CH₃) replaces the ethylphenyl group.

- Molecular Weight : ~322.5 g/mol (estimated from C₁₉H₃₀O).

- Key Differences: The ethoxy group introduces polarizability and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the nonpolar ethylphenyl group in the target compound.

Compound 2 : 1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (TPrCB)

- Structure : Fluorinated benzene ring attached to the bicyclohexyl core.

- Molecular Weight : ~358.4 g/mol (C₂₁H₂₅F₂).

- Key Differences :

Compound 3 : trans,trans-4-pentyl-4’-vinylbicyclohexyl

- Structure : Pentyl and vinyl substituents replace ethylphenyl and propyl groups.

- Molecular Weight : ~316.5 g/mol (C₂₀H₃₂).

- Key Differences :

- The vinyl group introduces unsaturation, enabling polymerization or cross-linking for elastomer applications.

- Longer pentyl chain increases hydrophobicity and mesophase temperature range compared to the target compound’s propyl group .

Biological Activity

Chemical Identity

- Name : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

- CAS Number : 84656-76-8

- Molecular Formula : C23H36

- Molecular Weight : 312.53 g/mol

- Boiling Point : Approximately 421.4 °C

- Density : 0.925 g/cm³

This compound is characterized by its bicyclic structure, which consists of two cyclohexane rings connected by a propyl chain and substituted with an ethylphenyl group. The stereochemistry (trans,trans) of the substituents is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit significant anticancer properties. For instance, studies on related bicyclic compounds have shown potential antiproliferative effects against various cancer cell lines, including leukemia . The unique structural features of this compound could lead to interactions with biological targets that inhibit cancer cell growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives of bicyclic compounds, revealing that modifications in the substituents significantly affect their cytotoxic profiles. Compounds with similar structural features have been tested against human cancer cell lines, showing varying degrees of cytotoxicity depending on their molecular structure and substituent groups .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various bicyclic compounds on leukemia cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of bicyclic compounds were synthesized and tested for antimicrobial activity using the agar well diffusion method. Results indicated that specific structural modifications led to increased zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound might also possess similar antimicrobial properties depending on its interaction with microbial targets .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C23H36 | Bicyclic structure with ethylphenyl substitution | Potential anticancer and antimicrobial activity |

| 4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexane) | C23H36 | Similar structure without ethyl group | Studied for anticancer properties |

| 1-Methyl-4-(p-tolyl)-bicyclohexane | C23H36 | Methyl substitution on one cyclohexane ring | Evaluated for cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.